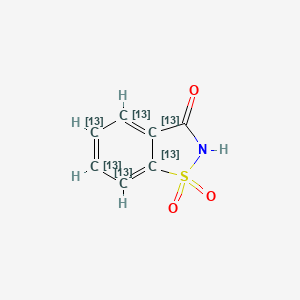

Saccharine-13C6

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Saccharin-13C6 is a labeled non-nutritive sweetener and a pharmaceutic aid (flavor). It was formerly listed as reasonably anticipated to be a human carcinogen . Saccharin is a benzoic sulfimide that is about 500 times sweeter than sucrose, but has a bitter or metallic aftertaste, especially at high concentrations . It is used to sweeten products such as drinks, candies, baked goods, tobacco products, excipients, and for masking the bitter taste of some medicines .

Synthesis Analysis

Saccharin and its derivatives such as saccharin-N-sulfonic acid, sodium saccharin, N-halo saccharin, saccharin lithium-bromide, N-formyl saccharin, N-acyl saccharin, N-nitrosaccharin, N-SCF3 saccharin, N-fluorosultam, N-phenylselenosaccharin, N-thiocyanatosaccharin palladium saccharin, DMAP–saccharin have been synthesized .

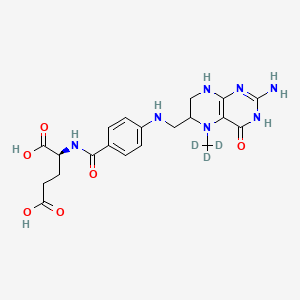

Molecular Structure Analysis

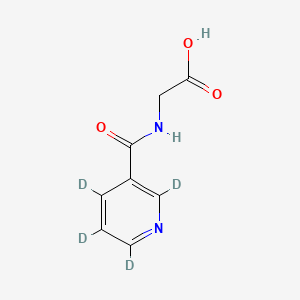

The molecular formula of Saccharin-13C6 is C7H5NO3S . The molecular weight is 189.14 g/mol . The InChI is 1S/C7H5NO3S/c9-7-5-3-1-2-4-6 (5)12 (10,11)8-7/h1-4H, (H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 . The Canonical SMILES is C1=CC=C2C (=C1)C (=O)NS2 (=O)=O . The Isomeric SMILES is [13CH]1= [13CH] [13CH]= [13C]2 [13C] (= [13CH]1)C (=O)NS2 (=O)=O .

Chemical Reactions Analysis

Saccharin is known to be involved in a variety of organic transformations when used as a catalyst . Schiff-base formation from the reaction of tryptophan and saccharin has also been reported .

Physical And Chemical Properties Analysis

Saccharin-13C6 is an off-white solid . It has a molecular weight of 189.14 g/mol . The XLogP3 is 0.9 . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The topological polar surface area is 71.6 Ų . The heavy atom count is 12 . The formal charge is 0 . The complexity is 303 . The isotope atom count is 6 .

Applications De Recherche Scientifique

Catalyseur pour les transformations organiques

Saccharine-13C6: et ses dérivés ont été reconnus pour leur rôle de catalyseurs dans diverses transformations organiques. Cette application représente une approche catalytique plus verte et supérieure, offrant des avantages tels que des besoins énergétiques réduits, des réactions plus rapides, une sélectivité accrue et une utilisation réduite des agents de traitement et de séparation .

Synthèse d'hétérocycles bioactifs

Les dérivés de la saccharine, y compris Saccharine-13C6, sont utilisés dans la synthèse d'hétérocycles bioactifs. Ceci est crucial pour le développement de produits pharmaceutiques et agrochimiques, où l'introduction du marqueur 13C6 peut être utilisée pour tracer et étudier les voies métaboliques .

Source de groupes fonctionnels dans les réactions chimiques

Les dérivés de la saccharine agissent comme source de divers groupes fonctionnels comme CO, NH2, SCN et SCF3 dans les réactions chimiquesSaccharine-13C6 peut être particulièrement utile dans ce contexte pour son marquage isotopique, qui aide à l'investigation des mécanismes réactionnels et du devenir de ces groupes dans les systèmes biologiques .

Méthodologies de la chimie verte

L'utilisation de dérivés de la saccharine s'aligne sur les principes de la chimie verte, visant à réduire l'impact environnemental des procédés chimiquesSaccharine-13C6 contribue à cela en fournissant une option non toxique et biodégradable pour la catalyse et la synthèse .

Protection et déprotection des groupes fonctionnels

En chimie synthétique, les groupes protecteurs sont utilisés pour masquer temporairement les groupes fonctionnels lors d'une réaction chimiqueSaccharine-13C6 les dérivés peuvent servir de groupes protecteurs, en particulier dans les situations où un marquage isotopique est nécessaire pour des études analytiques ultérieures .

Applications en chimie analytique

Saccharine-13C6: peut être utilisé en chimie analytique comme étalon interne pour la spectrométrie de masse. Son marquage isotopique permet une quantification et une identification précises des composés dans des mélanges complexes, améliorant la précision des résultats analytiques .

Mécanisme D'action

Target of Action

Saccharin-13C6, a labeled non-nutritive sweetener , primarily targets Carbonic Anhydrase 3 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst. They are particularly important in maintaining pH and fluid balance.

Mode of Action

Saccharin-13C6 acts as an inhibitor of Carbonic Anhydrase 3 . By inhibiting this enzyme, saccharin-13C6 can interfere with the rapid conversion of carbon dioxide to bicarbonate and protons, potentially influencing various physiological processes that depend on this reaction.

Pharmacokinetics

Like its non-labeled counterpart, saccharin-13c6 is expected to be stable and non-caloric .

Result of Action

Studies suggest that saccharin may have bacteriostatic properties and could influence intestinal inflammation .

Action Environment

The action, efficacy, and stability of Saccharin-13C6 are likely to be influenced by various environmental factors. For instance, the pH of the environment could potentially affect the activity of Carbonic Anhydrase 3 and, therefore, the efficacy of Saccharin-13C6. More research is needed to fully understand these influences .

Orientations Futures

Saccharin, first synthesized in 1879 by Fahlberg, has been used as a non-caloric sweetener with several advantages. It is sweet, non-caloric, and stable, can now be synthesized with relatively few impurities, and is inexpensive . Its toxicity, imagined and real, has long been a source of concern and debate . Intensive studies on the potential carcinogenicity of saccharin have been performed, extending the limits of our technology to evaluate carcinogenic risk of chemicals . Future studies are warranted to assess the health implications of frequent and chronic saccharin consumption and elucidate the underlying biological mechanisms .

Analyse Biochimique

Biochemical Properties

Saccharin-13C6, like its parent compound saccharin, interacts with various biomolecules in the body. It is known to be a ligand for sweet taste receptors (STRs) expressed in the intestine

Cellular Effects

Saccharin-13C6’s effects on cells are not fully understood. Studies on saccharin have shown that it can influence cell function. For instance, saccharin has been found to negatively impact the growth of yeast, suggesting that it could not be used in industrial processes wishing to use yeast to make ethanol . Moreover, saccharin has been linked with glucose intolerance, potentially due to alterations in gut microbiota .

Molecular Mechanism

Saccharin and its derivatives have been shown to act as catalysts for a wide variety of organic transformations

Temporal Effects in Laboratory Settings

Saccharin and its salts, including Saccharin-13C6, are stable in solid form. In solution, they exhibit high hydrolytic, thermal, and photo stability . Saccharin is decomposed when heated to 380 °C . More specific studies on the temporal effects of Saccharin-13C6 in laboratory settings are needed.

Dosage Effects in Animal Models

Studies on the effects of saccharin dosage in animal models have shown mixed results. High-dose saccharin supplementation did not induce gut microbiota changes or glucose intolerance in healthy humans and mice . Other studies have shown that artificial sweeteners, including saccharin, can cause glucose intolerance by affecting the gut microbiota .

Metabolic Pathways

Saccharin is known to be metabolized by the body, and its metabolism has been linked to changes in gut microbiota .

Propriétés

IUPAC Name |

1,1-dioxo-1,2-benzothiazol-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO3S/c9-7-5-3-1-2-4-6(5)12(10,11)8-7/h1-4H,(H,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVHZOJJKTDOEJC-IDEBNGHGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH]1=[13CH][13CH]=[13C]2[13C](=[13CH]1)C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![alpha-(4-Bromophenyl)-alpha-[2-(dimethyl-d6-amino)ethyl]-3-pyridinemethanol](/img/structure/B564706.png)

![5,6-Dihydro-9-methoxy-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B564713.png)